[2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine
Description
[2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine is a phenylamine derivative featuring a 4-ethylpiperazine moiety at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. Though specific biological data for this compound is absent in the provided evidence, its structural features align with pharmacologically active piperazine derivatives, which are prevalent in central nervous system (CNS) therapeutics and kinase inhibitors .
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3.ClH/c1-2-18-5-7-19(8-6-18)12-4-3-10(9-11(12)17)13(14,15)16;/h3-4,9H,2,5-8,17H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANCPJOWDNCTGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432036-20-8 | |
| Record name | Benzenamine, 2-(4-ethyl-1-piperazinyl)-5-(trifluoromethyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432036-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-ethylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro group (if present) on the phenyl ring, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Biology: In biological research, the compound is studied for its potential as a ligand for various receptors and enzymes. It has shown promise in binding assays and structure-activity relationship (SAR) studies .
Medicine: The compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a modulator of receptor activity. It has been explored in the context of treating neurological disorders and cancer .
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of [2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s closest analogs include piperazine- and trifluoromethyl-substituted phenylamines. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formulas.
Key Observations:
Aromatic Core Variations :
- The target compound’s benzene core contrasts with pyridine (e.g., 338792-81-7) or benzimidazole-pyridine hybrids (EP 1 926 722 B1). Pyridine’s lower basicity may reduce hydrogen-bonding capacity compared to benzene .
- The trifluoromethyl group in the target compound and EP 1 926 722 B1 enhances metabolic stability and electron-withdrawing effects, but the latter’s trifluoromethoxy (-OCF₃) group offers distinct electronic and steric properties .
Piperazine Substitutions :
- The 4-ethyl group in the target compound increases lipophilicity compared to 2-fluorophenyl (321602-25-9) or pyridinyl (338792-81-7) substituents. Ethyl’s smaller size may improve binding pocket compatibility in enzymes or receptors .
Biological Implications :
Pharmacological Potential
While direct activity data for the target compound is unavailable, structural analogs suggest plausible applications:
- CNS Therapeutics : Ethylpiperazine derivatives are common in antipsychotics (e.g., aripiprazole analogs). The -CF₃ group’s stability may extend half-life .
- Kinase Inhibition : EP 1 926 722 B1’s benzimidazole-pyridine scaffold is associated with kinase targets (e.g., JAK/STAT inhibitors). The target compound’s simpler structure could serve as a lead for optimization .
Biological Activity
The compound [2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
- Molecular Formula : C13H16F3N3
- Molecular Weight : 273.29 g/mol
- CAS Number : Not specified in the search results.
Research indicates that piperazine derivatives, including this compound, can interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and receptor binding affinity. The ethylpiperazine moiety is known for its role in modulating neurotransmitter systems and has been linked to various pharmacological effects.
Anticancer Properties
Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives targeting topoisomerase II have been reported to induce cell cycle arrest in cancer cells, suggesting that this compound may also possess anticancer potential by interfering with DNA replication processes .
Neuropharmacological Effects
Piperazine derivatives are known to exhibit neuropharmacological effects. For example, compounds structurally related to this compound have been studied for their anticonvulsant activity. Research indicates that certain piperazine compounds can modulate GABAergic transmission, providing a basis for their use in treating epilepsy .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Cell cycle arrest in T-24 cells | |
| Neuropharmacological | Anticonvulsant activity | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Anticancer Activity
In a study investigating novel ciprofloxacin derivatives, a compound structurally similar to this compound was shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The IC50 values indicated potent activity against topoisomerase II, leading to significant cytotoxic effects .
Case Study 2: Neuropharmacology
Another study examined the anticonvulsant properties of piperazine derivatives. Compounds similar to this compound demonstrated efficacy in reducing seizure frequency in animal models, suggesting a potential therapeutic application in epilepsy management .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
